molecular formula C8H10O B1663972 3-Methylanisole CAS No. 100-84-5

3-Methylanisole

Cat. No. B1663972
CAS RN: 100-84-5
M. Wt: 122.16 g/mol
InChI Key: OSIGJGFTADMDOB-UHFFFAOYSA-N
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Description

3-Methylanisole, also known as 1-Methoxy-3-methylbenzene, is an organic compound with the formula CH3C6H4OCH3 . It is a colorless liquid that is soluble in alcohol but poorly soluble in water . It is widely used in chemical reactions as intermediates to obtain target materials such as dyes, pharmaceuticals, perfumes, photo initiators, and agrochemicals .


Synthesis Analysis

3-Methylanisole can be synthesized from m-Cresol and Dimethyl carbonate .


Molecular Structure Analysis

The molecular formula of 3-Methylanisole is C8H10O . It consists of a disubstituted benzene ring with a methoxy group and one methyl group .


Chemical Reactions Analysis

3-Methylanisole is widely used in chemical reactions as intermediates to obtain target materials such as dyes, pharmaceuticals, perfumes, photo initiators, and agrochemicals .


Physical And Chemical Properties Analysis

3-Methylanisole has a molecular weight of 122.16 g/mol . It is a colorless liquid at room temperature . It has a boiling point of 175-176 °C and a density of 0.969 g/mL at 25 °C . The refractive index is 1.513 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Dye Synthesis : 3-Methylanisole is used in the synthesis of black fluorane dye, crucial for manufacturing thermal papers. A study by Xie et al. (2020) demonstrated a continuous homogeneous bromination technology in a modular microreaction system to produce 4-bromo-3-methylanisole, a key intermediate in dye synthesis (Xie, Wang, Deng, & Luo, 2020).

  • Molecular Structure and Dynamics : Ferres et al. (2018) analyzed the microwave spectrum of 3-methylanisole, revealing two conformers and providing insight into torsional barriers and molecular dynamics (Ferres, Stahl, & Nguyen, 2018).

  • Electron Spectroscopy : Álvarez-Valtierra et al. (2006) studied the rotationally resolved fluorescence excitation spectra of 3-methylanisole, contributing to understanding the internal rotation barriers and molecular structure in different states (Álvarez-Valtierra, Yi, & Pratt, 2006).

  • Alkaloid Synthesis : Sladojevich et al. (2011) developed an efficient strategy to access the core of calyciphylline A-type alkaloids, starting from 3-methylanisole (Sladojevich, Michaelides, Darses, Ward, & Dixon, 2011).

  • Catalytic Upgrading : Studies on the catalytic upgrading of lignin-derived bio-oil, represented by 4-methylanisole, explored the reaction networks and optimization of the process for renewable fuel production (Saidi et al., 2021).

Toxicokinetics and Metabolism

  • Toxicokinetic Studies : Brandon et al. (2015) implemented toxicokinetic analyses in a rat developmental immunotoxicity study with 4-methylanisole, offering insights into its metabolism and internal exposure concentrations (Brandon et al., 2015).

Spectroscopy and Ionization Studies

  • Mass Analyzed Threshold Ionization : Huang, Li, & Tzeng (2005) conducted mass analyzed threshold ionization spectroscopy of p-methylanisole cation, providing data on molecular interactions in the cationic state (Huang, Li, & Tzeng, 2005).

  • with transition metal ions in the gas phase, revealing insights into the chemical behavior of methylanisole isomers (Chamot-Rooke, Tortajada, & Morizur, 1995).
  • Catalytic Oxidation : ReddyBenjaram, Ibram, & Biswajit (1997) explored the vapor-phase partial oxidation of 4-methylanisole to p-anisaldehyde, focusing on the effectiveness of various catalysts, including V2O5/Ga2O3-TiO2 (ReddyBenjaram, Ibram, & Biswajit, 1997).

Other Applications

  • Organic Electrosynthesis : Attour et al. (2008) investigated an electrochemical microreactor for the synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, providing insights into the electrosynthesis process and reaction optimization (Attour et al., 2008).

  • Photocycloaddition Studies : Jans et al. (1982) conducted a study on the photoaddition of ethylvinylether to 3-methylanisole, resulting in the formation of various tricyclooctene derivatives, thus contributing to the understanding of photocycloaddition mechanisms (Jans, Arkel, Dijk-Knepper, & Cornelisse, 1982).

Safety And Hazards

3-Methylanisole is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to use only non-sparking tools . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

3-Methylanisole has been used in the synthesis of vanillin, a promising fuel oxygenate capable of increasing the octane of gasoline when used as a blendstock . It has also been used to study the functionalized core of calyciphylline A-type alkaloids .

properties

IUPAC Name

1-methoxy-3-methylbenzene
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InChI

InChI=1S/C8H10O/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3
Source PubChem
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InChI Key

OSIGJGFTADMDOB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC=C1)OC
Source PubChem
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID2051500
Record name 3-Methylanisole
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Molecular Weight

122.16 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name 3-Methylanisole
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Vapor Pressure

1.5 [mmHg]
Record name 3-Methylanisole
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Product Name

3-Methylanisole

CAS RN

100-84-5
Record name 3-Methylanisole
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Record name 1-Methoxy-3-methylbenzene
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Record name Benzene, 1-methoxy-3-methyl-
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Record name 1-METHOXY-3-METHYLBENZENE
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Synthesis routes and methods

Procedure details

After the flask was heated at a temperature of 110° C. during stirring in order to disperse the catalysts, 1,3-butadiene was fed for 6 hours at a flow rate of 0.3 mol/hour in order to promote the addition reaction. After the completion of the reaction, water was added to deactivate and separate the catalysts. The thus obtained reaction mixture was analyzed by gas chromatography. The results indicated that 5-(3-methoxyphenyl)-2-pentene was produced at 79% yield with respect to the consumed m-methoxytoluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3-methoxyphenyl)-2-pentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
770
Citations
L Alvarez-Valtierra, JT Yi, DW Pratt - The Journal of Physical …, 2006 - ACS Publications
Rotationally resolved fluorescence excitation spectra of several torsional bands in the S 1 ← S 0 electronic spectra of 2-methylanisole (2MA) and 3-methylanisole (3MA) have been …
Number of citations: 25 pubs.acs.org
P Xie, K Wang, J Deng, G Luo - Chinese Journal of Chemical Engineering, 2020 - Elsevier
… In this work, the kinetic model of bromination of 3-methylanisole was firstly established to provide a theoretical basis for process optimization and design. And then to further study the …
Number of citations: 7 www.sciencedirect.com
L Ferres, W Stahl, HVL Nguyen - The Journal of Chemical Physics, 2018 - pubs.aip.org
… The microwave spectrum of m-methylanisole (also known as 3-methylanisole, or 3-methoxytoluene) was measured using a pulsed molecular jet Fourier transform microwave …
Number of citations: 33 pubs.aip.org
AWH Jans, B Van Arkel, JJ van Dijk-Knepper… - Tetrahedron …, 1982 - Elsevier
Photoaddition of ethylvinylether to 3-methylanisole yields six derivatives of 1-methoxytricyclo[3.3.0.0 ]oct-3-ene. Four of the adducts have the ethoxy group in an endo position. Products …
Number of citations: 8 www.sciencedirect.com
B Knapstad, PA Skjoelsvik… - Journal of chemical and …, 1991 - ACS Publications
… 2-methylanisole, 3-methylanisole, and 4methylanisole, … , 3-methylanisole, or 4-methylanisole as the other component. When the solubilities of anisóle, 2methylanisole, 3-methylanisole, …
Number of citations: 38 pubs.acs.org
CA Panetta, Z Fang, DL Mattern - The Journal of Organic …, 1995 - ACS Publications
The treatment of methylated anisóles with iodine, periodic acid, sulfuric acid, and aqueous acetic acid has resulted in iododemethylations and/or aryl methyl oxidations in addition to the …
Number of citations: 12 pubs.acs.org
M Azeem, GK Rajarao, H Nordenhem… - Journal of Chemical …, 2013 - Springer
… 3-methylanisole. The nutrient conditions for maximum production of styrene and 3-methylanisole … of Scots pine twigs, whereas 3-methylanisole only reduced male weevil attraction to …
Number of citations: 47 link.springer.com
E Sundstrom, S Hubbard, F Tachea, D Tanjore, T Pray… - 2017 - escholarship.org
… Recovery of volatile 3-methylanisole from fermenter off-gas was documented using both in situ … This work demonstrates the feasibility of m-cresol and 3-methylanisole production under …
Number of citations: 4 escholarship.org
T Klaus, A Seifert, T Häbe, BM Nestl, B Hauer - Catalysts, 2019 - mdpi.com
… 437 was screened for conversion of the substrate 3-methylanisole to vanillyl alcohol via the … As a proof of concept, the bi-enzymatic three-step cascade conversion of 3-methylanisole to …
Number of citations: 21 www.mdpi.com
CP Butts, L Eberson, MP Hartshorn… - Journal of the Chemical …, 1996 - pubs.rsc.org
… In acetonitrile a similar reaction of 4-fluoro-3-methylanisole 7 gives only adduct 25, lesser … The photolysis of the CT complex of tetranitromethane and 4-fluoro-3-methylanisole 7 in …
Number of citations: 3 pubs.rsc.org

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